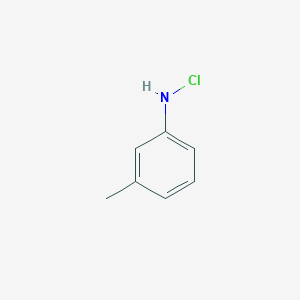
N-(3-Methylphenyl)hypochlorous amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methylphenyl)hypochlorous amide is a chemical compound with the molecular formula C₇H₈ClN It is characterized by the presence of a hypochlorous amide group attached to a 3-methylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
N-(3-Methylphenyl)hypochlorous amide can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylamine with hypochlorous acid. The reaction typically occurs under mild conditions, with the amine group reacting with hypochlorous acid to form the hypochlorous amide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
N-(3-Methylphenyl)hypochlorous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the hypochlorous amide group to an amine.
Substitution: The compound can participate in substitution reactions, where the hypochlorous amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 3-Methylphenylamine.
Substitution: Products vary based on the nucleophile used.
科学研究应用
N-(3-Methylphenyl)hypochlorous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-Methylphenyl)hypochlorous amide involves its interaction with various molecular targets. The hypochlorous amide group can undergo electrophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with nucleophilic sites on biomolecules, potentially leading to biological effects.
相似化合物的比较
Similar Compounds
N-(3-Methylphenyl)acetamide: Similar structure but with an acetamide group instead of a hypochlorous amide group.
N-(3-Methylphenyl)formamide: Contains a formamide group instead of a hypochlorous amide group.
N-(3-Methylphenyl)benzamide: Features a benzamide group in place of the hypochlorous amide group.
属性
CAS 编号 |
57311-94-1 |
|---|---|
分子式 |
C7H8ClN |
分子量 |
141.60 g/mol |
IUPAC 名称 |
N-chloro-3-methylaniline |
InChI |
InChI=1S/C7H8ClN/c1-6-3-2-4-7(5-6)9-8/h2-5,9H,1H3 |
InChI 键 |
GGMULJXAZFGKEG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


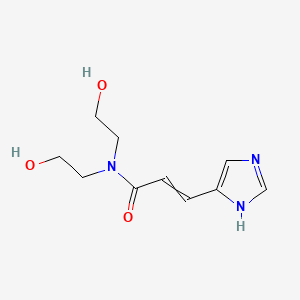
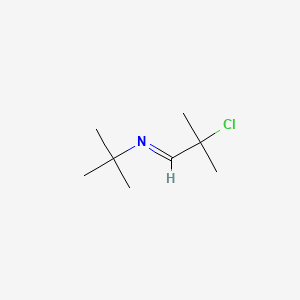
![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)
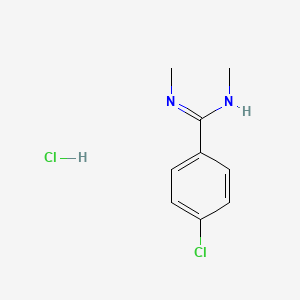
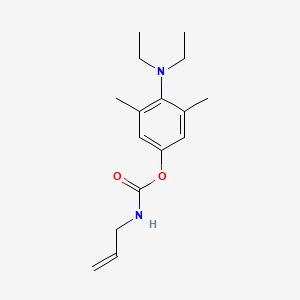

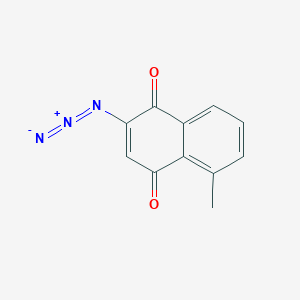
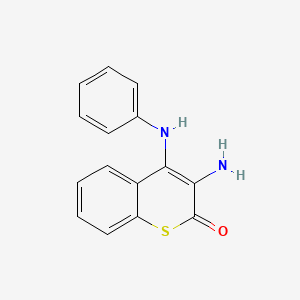

![Dispiro[2.2.2~6~.2~3~]decane-4,10-dione](/img/structure/B14619365.png)
![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)
![1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14619385.png)


